molecular formula C20H30N10O25P6 B1216283 Diadenosine hexaphosphate CAS No. 56983-23-4

Diadenosine hexaphosphate

Cat. No.: B1216283
CAS No.: 56983-23-4
M. Wt: 996.3 g/mol
InChI Key: PZCFFCOJNXGTIM-XPWFQUROSA-N
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Description

Diadenosine hexaphosphate (AP₆A), a dinucleoside polyphosphate, consists of two adenosine moieties linked by six phosphate groups. It was first identified in human erythrocytes, where it modulates vascular tone and blood pressure by acting as a potent agonist of P2-purinoceptors . AP₆A is stored in secretory granules (e.g., chromaffin cells, platelets) and released extracellularly during stress or exocytosis, influencing renal function, ion channel activity, and cellular signaling pathways . Its degradation is mediated by specialized hydrolases, such as diphosphoinositol polyphosphate phosphohydrolase (DIPP), which also regulates inositol pyrophosphates, highlighting its dual metabolic and signaling roles .

Preparation Methods

Biological Extraction from Human Erythrocytes

AP₆A was first identified in human erythrocytes through a multi-step purification protocol involving hemolysis, deproteination, and chromatographic separation .

Hemolysis and Deproteination

Erythrocytes isolated from ≈160 mL of human blood were hemolyzed using ice-cold HPLC-grade water (5 volumes) and 10 mmol/L EDTA. Proteins were precipitated with 0.6 mol/L perchloric acid, followed by centrifugation at 6,000 × g for 20 minutes at 4°C . The supernatant was neutralized to pH 8.5 with KOH, refrigerated for 20 minutes to precipitate KClO₄, and recentrifuged. Post-neutralization to pH 6.5, the extract was mixed with 40 mmol/L triethylammonium acetate (TEAA) and loaded onto a preparative reversed-phase column (Lichroprep RP-18) .

Chromatographic Purification

The nucleotide-rich fraction was eluted with 40% acetonitrile, lyophilized, and further separated via anion exchange chromatography (Fractogel EMD DEAE-650). A linear gradient of 10 mmol/L to 1 mol/L NH₄Ac (pH 7.4) at 3.0 mL/min resolved AP₆A from other nucleotides . Final purification employed an affinity column (BioRex 70 resin functionalized with phenyl boronic acid), with bound AP₆A eluted using 1 mmol/L HCl .

Table 1: Key Parameters for AP₆A Extraction from Erythrocytes

StepReagents/ConditionsPurpose
Hemolysis5 vols H₂O + 10 mmol/L EDTACell lysis
Deproteination0.6 mol/L HClO₄, 6,000 × g centrifugationProtein removal
NeutralizationKOH (pH 8.5), HCl (pH 6.5)Stabilize nucleotides
Reversed-phase HPLC40% acetonitrile, RP-18 columnPreliminary fractionation
Anion Exchange10–1,000 mmol/L NH₄Ac gradientSeparation by charge
Affinity ChromatographyPhenyl boronic acid resin, 1 mmol/L HClSelective AP₆A binding

Enzymatic Synthesis Using Leucyl-tRNA Synthetase

Enzymatic strategies offer scalable AP₆A production. Leucyl-tRNA synthetase from Bacillus stearothermophilus catalyzes the condensation of ATP and adenosine derivatives into diadenosine polyphosphates .

Reaction Mechanism

The enzyme facilitates the transfer of adenosyl moieties between ATP molecules, forming phosphoanhydride bonds. For AP₆A synthesis, the reaction requires:

  • Substrates : ATP and adenosine pentaphosphate (AP₅A)

  • Cofactors : Mg²⁺ (10 mmol/L)

  • ATP Regeneration System : Creatine kinase/creatine phosphate to maintain ATP levels .

Optimization and Yield

At 55°C (optimal for thermophilic enzymes), AP₆A synthesis reached 15% yield over 24 hours . Prolonged incubation (>48 hours) led to hydrolysis, emphasizing the need for precise reaction termination.

Table 2: Enzymatic Synthesis Conditions for AP₆A

ParameterValue
EnzymeLeucyl-tRNA synthetase (0.5 U/mL)
Temperature55°C
pH7.8 (Tris-HCl buffer)
ATP Concentration10 mmol/L
MgCl₂10 mmol/L
Yield15% (24 hours)

Microbial Biosynthesis in Escherichia coli

AP₆A occurs naturally in E. coli K12 as a metabolic byproduct . While extraction from microbial cultures is theoretically feasible, challenges include:

  • Low Intracellular Concentration : AP₆A constitutes <0.1% of total nucleotides .

  • Binding Affinity : AP₆A tightly associates with hemoglobin and other proteins, complicating isolation .

  • Degradation Pathways : Endonucleases rapidly hydrolyze AP₆A unless inhibitors (e.g., EDTA) are added .

Analytical Validation of AP₆A

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

AP₆A from erythrocyte extracts showed a molecular ion peak at m/z 997.6 ([M+H]⁺), matching theoretical mass (996.6 Da) . Post-source decay (PSD) analysis confirmed fragmentation patterns consistent with 5′,5′′′′-P¹,P⁶-hexaphosphate linkage .

Enzymatic Digestion Assays

  • 5′-Nucleotidase : Cleaved AP₆A into AMP and adenosine 5′-pentaphosphate, confirming 5′-phosphoester bonds .

  • 3′-Nucleotidase/Alkaline Phosphatase : No hydrolysis, excluding terminal phosphate groups .

UV Spectroscopy

AP₆A exhibited λₘₐₓ at 259 nm and λₘᵢₙ at 230 nm, characteristic of adenosine derivatives .

Challenges in AP₆A Preparation

Low Recovery from Biological Sources

AP₆A’s high affinity for hemoglobin (Kd ≈ 1 nM) results in co-precipitation during deproteination, reducing recovery to <5% .

Enzymatic Synthesis Limitations

  • Substrate Cost : ATP and AP₅A are expensive for large-scale production.

  • Product Inhibition : AP₆A competitively inhibits leucyl-tRNA synthetase at >20 mmol/L .

Purification Complexity

Chromatographic separation requires specialized columns (e.g., phenyl boronate affinity), which are costly and have limited reusability .

Chemical Reactions Analysis

Enzymatic Hydrolysis by Nudix Hydrolases

Ap₆A is primarily metabolized by enzymes in the Nudix hydrolase family, which cleave its phosphate backbone. Two distinct enzymatic pathways dominate:

AMP-Forming Pathway

  • Enzyme : Diadenosine hexaphosphate hydrolase (EC 3.6.1.60)

  • Reaction :

    Ap6A+H2OAdenosine 5 pentaphosphate p5+AMP\text{Ap}_6\text{A}+\text{H}_2\text{O}\rightarrow \text{Adenosine 5 pentaphosphate p}_5\text{A }+\text{AMP}
  • Mechanism : Hydrolysis occurs at the terminal phosphate group, requiring divalent cations (Mn²⁺, Mg²⁺) for activity .

  • Kinetics :

    EnzymeSubstrateKmK_m (μM)kcatk_{cat} (s⁻¹)kcat/Kmk_{cat}/K_m (10³ M⁻¹s⁻¹)
    hAps1Ap₆A13 ± 50.17 ± 0.0413.1
    hAps2Ap₆A19 ± 10.20 ± 0.0110.5

    Source: Kinetic parameters for human enzymes hAps1 (NUDT11) and hAps2 (NUDT10) .

ATP-Forming Pathway

  • Enzyme : this compound hydrolase (EC 3.6.1.61)

  • Reaction :

    Ap6A+H2O2ATP\text{Ap}_6\text{A}+\text{H}_2\text{O}\rightarrow 2\text{ATP}
  • Cofactors : Requires Mn²⁺, Mg²⁺, Zn²⁺, or Co²⁺ for optimal activity .

Non-Enzymatic Hydrolysis

Ap₆A undergoes pH-dependent hydrolysis, with distinct pathways under acidic and alkaline conditions:

Acidic Conditions (pH < 6)

  • Reaction : Protonation of phosphate groups facilitates cleavage, yielding AMP and adenosine pentaphosphate (p₅A) .

  • Rate : First-order dependence on [H⁺], accelerating below pH 3 .

Alkaline Conditions (pH > 9)

  • Reaction : Base-catalyzed hydrolysis produces adenosine derivatives and cyclic AMP as minor products .

  • Competing Pathways : Depurination competes with hydrolysis, leading to adenine release .

Physiological Interactions

Ap₆A participates in extracellular signaling via receptor-mediated pathways:

Vascular Effects

  • Vasoconstriction : Ap₆A in erythrocyte hemolysate induces dose-dependent vasoconstriction in renal vasculature, partially inhibited by P2-purinoceptor antagonists (e.g., suramin) .

  • Hemoglobin Binding : Binds deoxyhemoglobin with high affinity (Kd107K_d\approx 10^{-7} M), stabilizing its low-oxygen-affinity state .

Platelet Regulation

  • Release : Stored in platelet dense granules and released during activation .

  • Dual Role : Promotes or inhibits aggregation depending on phosphate chain length and concentration .

Analytical Characterization

Key methods for verifying Ap₆A structure and reactivity include:

Mass Spectrometry

  • MALDI-TOF : Molecular ion peak at m/z 997.6 ([M+H]⁺) .

  • PSD Fragmentation : Diagnostic fragments at m/z 348 (adenine-H₂O) and m/z 136 (adenine) .

Enzymatic Assays

  • 5'-Nucleotidase Specificity : Cleaves Ap₆A to AMP and p₅A, confirming 5'-phosphoester linkages .

Comparative Reactivity of Diadenosine Polyphosphates

PropertyAp₆AAp₅AAp₄A
Preferred Hydrolysis SiteSymmetric (P1/P6)Asymmetric (P1/P5)Asymmetric (P1/P4)
Major Hydrolysis ProductsATP (or p₅A + AMP)ADP + AMPAMP + ATP
Receptor AffinityP2X > P2YP2X = P2YP2Y > P2X

Source: Compiled from .

Scientific Research Applications

Biochemical Significance

Diadenosine hexaphosphate is synthesized from adenosine triphosphate and consists of two adenosine molecules linked by six phosphate groups. It is stored in high concentrations in platelet dense granules and released upon platelet activation. The compound has been identified as a crucial regulator of various cellular processes, including:

  • Platelet Aggregation : AP6A influences platelet behavior by promoting aggregation or acting as an inhibitor, depending on its concentration and the physiological context. This dual role is significant for maintaining hemostasis and regulating vascular tone .
  • Neurotransmission : Recent studies suggest that AP6A acts as a neurotransmitter, influencing synaptic signaling in the nervous system. It has been shown to modulate contractile responses in cardiac tissue, mimicking the effects of adenosine in reducing heart rate and altering cardiac electrophysiology .

Physiological Roles

AP6A has been implicated in various physiological functions:

  • Cardiovascular System : this compound affects coronary perfusion and cardiac function. It has been observed to produce transient changes in coronary vascular resistance and may play a role in conditions such as hypertension and myocardial ischemia .
  • Renal Function : Administration of AP6A has demonstrated significant effects on renal physiology, including increased urine flow and sodium excretion. These effects are mediated through mechanisms involving prostaglandin and endothelin release, indicating its potential role in regulating renal hemodynamics .

Case Studies and Research Findings

  • Vascular Regulation : A study identified AP6A as an important regulator of vascular tone in human erythrocytes, suggesting its potential therapeutic application in managing blood pressure .
  • Cardiac Electrophysiology : Research has shown that AP6A alters ventricular refractoriness at submicromolar concentrations, indicating its significance in cardiac rhythm management and potential implications for treating arrhythmias .
  • Renal Effects : In a controlled study, intravenous administration of this compound resulted in a threefold increase in urine flow and sodium excretion, highlighting its utility in renal function modulation .

Potential Therapeutic Applications

Given its diverse physiological roles, this compound presents several potential therapeutic applications:

  • Cardiovascular Diseases : Due to its effects on platelet aggregation and vascular tone, AP6A could be explored as a therapeutic agent for cardiovascular diseases, particularly those involving thrombotic events or hypertension.
  • Neurological Disorders : Its role as a neurotransmitter suggests that AP6A may have implications for treating neurological conditions where neurotransmission is disrupted.
  • Renal Disorders : The ability of AP6A to enhance renal function opens avenues for its use in conditions characterized by impaired kidney function.

Mechanism of Action

AP6A exerts its effects through interactions with specific molecular targets, such as Nudix hydrolases and P2X receptors. The compound binds to these targets, leading to the hydrolysis of AP6A and the subsequent release of adenosine and inorganic phosphate. This process can modulate various signaling pathways, including those involved in neurotransmitter release and vascular tone regulation .

Comparison with Similar Compounds

Comparison with Similar Diadenosine Polyphosphates

Structural and Functional Overview

AP₆A belongs to the ApₙA family (n = 3–7), where "n" denotes the number of phosphates. Key analogues include:

Compound Phosphate Chain Length Primary Sources Key Biological Roles Enzymatic Degradation Preferences
AP₃A 3 phosphates Platelets, chromaffin cells Inhibits platelet aggregation; antagonizes Ap₄A receptors Hydrolyzed by Fhit Ap₃A hydrolase (HIT family)
AP₄A 4 phosphates Bacteria, eukaryotic cells Regulates bacterial GTP biosynthesis; modulates DNA repair Substrate for MutT-type hydrolases (e.g., CthTTM)
AP₅A 5 phosphates Human platelets, myocardium Vasoconstriction; regulates vascular tone Preferentially degraded by DIPP over AP₄A
AP₆A 6 phosphates Erythrocytes, adrenal glands Renal Na⁺ excretion; Ca²⁺ signaling via PP-InsP₅ High specificity for DIPP and CthTTM hydrolases
AP₇A 7 phosphates Human platelets Hemostasis; platelet activation Limited data; likely degraded by non-specific phosphatases

Enzymatic Hydrolysis Specificities

  • CthTTM Hydrolase : Preferentially cleaves AP₆A (kₐₜₐₗ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹) over AP₄A and AP₅A (10–100-fold lower activity) via an endo-mechanism, accommodating the "dumbbell" structure of AP₆A .
  • DIPP: Exhibits overlapping specificity for AP₆A (kₐₜₐₗ/Kₘ = 8.5 × 10³ M⁻¹s⁻¹) and inositol pyrophosphates (e.g., PP-InsP₅), suggesting competitive regulation of signaling pathways .
  • MutT vs. HIT Families : MutT-type enzymes (e.g., Aps1, YOR163w) hydrolyze AP₅A/AP₆A, while HIT-family enzymes (e.g., Fhit) target AP₃A/AP₄A .

Receptor Interactions and Physiological Effects

  • AP₆A : Activates P2Y receptors in renal vasculature, increasing urine flow (3-fold) and Na⁺ excretion via prostaglandin/endothelin pathways . Unlike ATP, its effects are resistant to suramin (P2 antagonist) but abolished by indomethacin (cyclooxygenase inhibitor) .
  • AP₅A: Induces vasoconstriction in mesenteric arteries, acting synergistically with norepinephrine .
  • AP₄A : In Bacillus subtilis, regulates IMP dehydrogenase (IMPDH) to modulate GTP pools, linking nucleotide metabolism to stress responses .

Metabolic Cross-Regulation

AP₆A and inositol pyrophosphates (e.g., PP-InsP₅) compete for degradation by DIPP, creating a regulatory node for calcium signaling and phosphate homeostasis . For example:

  • PP-InsP₅ levels inversely correlate with AP₆A concentrations during Ca²⁺ depletion .
  • African swine fever virus g5R hydrolase degrades both AP₆A and PP-InsP₅, disrupting host signaling during infection .

Research Implications and Unanswered Questions

  • Therapeutic Potential: AP₆A’s role in renal function and vascular tone positions it as a candidate for hypertension or acute kidney injury therapies. However, its cross-reactivity with inositol pathways complicates targeted modulation .
  • Evolutionary Conservation : The homology between yeast AP₆A hydrolases and human DIPP underscores the ancient origin of dinucleoside polyphosphate signaling .
  • Toxicity : High AP₆A levels may exert cytotoxic effects via P2X7 receptor overactivation, a pathway implicated in oxidative stress responses .

Biological Activity

Diadenosine hexaphosphate (Ap6A) is a member of the dinucleoside polyphosphate family, which includes compounds formed from two adenosine molecules linked by multiple phosphate groups. Ap6A has garnered attention due to its diverse biological activities, particularly in cardiovascular and neurological contexts, as well as its role as a signaling molecule in various physiological processes.

Chemical Structure and Synthesis

Ap6A is synthesized through the action of acyl-CoA synthetase, which catalyzes the transfer of adenosine monophosphate (AMP) from ATP to tetrapolyphosphate (P4), forming adenosine pentaphosphate (Ap5A), which then accepts another AMP to yield Ap6A. This compound is stored in high concentrations within platelet dense granules and released upon platelet activation .

Biological Functions

1. Cardiovascular Effects

  • Vasoconstriction : Ap6A acts as a potent vasoconstrictor, influencing blood flow and pressure. Studies indicate that it can induce transient changes in coronary perfusion, affecting cardiac function at submicromolar concentrations .
  • Electrophysiological Modulation : It alters ventricular refractoriness and reduces heart rate through mechanisms involving ATP-sensitive potassium channels and purinergic receptors .

2. Neurological Roles

  • Ap6A has been implicated in neurotransmission processes. It may function as an extracellular signaling molecule or "alarmone," released in response to physiological stress, influencing synaptic activity .

3. Enzymatic Hydrolysis

  • The hydrolysis of Ap6A is facilitated by specific enzymes such as this compound hydrolases (DIPP), which preferentially degrade Ap6A over other diadenosine polyphosphates. These enzymes are crucial for regulating intracellular levels of Ap6A, thus modulating its biological effects .

Table 1: Summary of Biological Activities of this compound

Biological Activity Mechanism References
VasoconstrictionActivates vascular smooth muscle ,
Modulation of Heart RateInteracts with K_ATP channels
Neurotransmitter ActivityActs as a signaling molecule in synaptic transmission ,
Hydrolysis by DIPP EnzymesRegulates intracellular levels ,

Clinical Implications

Research has suggested that diadenosine polyphosphates, including Ap6A, may play roles in various pathological conditions:

  • Hypertension : Elevated levels of Ap6A have been observed in hypertensive patients, indicating a potential link between diadenosine polyphosphate signaling and blood pressure regulation .
  • Chédiak–Higashi Syndrome : This rare genetic disorder has been associated with altered platelet function, where diadenosine polyphosphates may contribute to the disease's pathophysiology .

Q & A

Basic Research Questions

Q. How can diadenosine hexaphosphate (Ap6A) be detected and quantified in biological samples?

Ap6A detection requires analytical biochemistry techniques such as high-performance liquid chromatography (HPLC) paired with matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for precise identification. For quantification, chromaffin cell studies used radioactive labeling and secretagogue-induced release assays to measure granular storage and extracellular concentrations .

Q. What enzymatic pathways metabolize Ap6A, and how are they classified?

Ap6A is hydrolyzed by two distinct enzyme classes:

  • EC 3.6.1.60 (AMP-forming) : Catalyzes Ap6A breakdown into adenosine pentaphosphate (AP5) and AMP .
  • EC 3.6.1.61 (ATP-forming) : Produces ATP as a primary product, with substrate flexibility for pentaphosphate (Ap5A) and tetraphosphate (Ap4A) derivatives .
    Methodologies include kinetic assays with purified enzymes and substrate-specific radiolabeling to track reaction products .

Q. How is Ap6A stored and released in cellular systems?

In chromaffin and neuronal cells, Ap6A is stored in secretory granules. Release is triggered by Ca²⁺-dependent secretagogues like 4-aminopyridine or veratridine, quantified via HPLC and electrophysiological monitoring of exocytosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in Ap6A enzymatic pathway data?

Conflicting hydrolysis products (e.g., AMP vs. ATP) arise from isoform-specific enzyme activity . For example, NUDT3 (DIPP-1) primarily generates AMP, while Ndx1 (from Thermus thermophilus) favors ATP. Experimental design must include:

  • Enzyme purification (e.g., affinity chromatography) to isolate isoforms.
  • Substrate-specificity profiling using Ap4A, Ap5A, and Ap6A .

Q. What role does Ap6A play in cross-species signaling mechanisms?

Ap6A hydrolases exhibit evolutionary conservation but functional divergence. For instance:

  • Schizosaccharomyces pombe homologues overlap with human diphosphoinositol polyphosphate phosphohydrolase but differ in substrate affinity.
  • Thermus thermophilus Ndx1 shows unique ATP-forming activity absent in mammalian systems. Comparative studies use phylogenetic analysis and recombinant enzyme expression .

Q. How does Ap6A modulate renal and cardiovascular function?

  • Renal secretion : Stimulation with oleoyl-2-acetyl-sn-glycerol (OAG) increases Ap6A release 208-fold in proximal tubule cells, measured via MALDI-MS and chromatographic fractionation .
  • Cardiovascular effects : Ap6A exerts negative chronotropic and inotropic effects via A1-adenosine receptors , validated through receptor antagonism assays (e.g., DPCPX) and knockout models .

Q. What methodological challenges arise in studying Ap6A-receptor interactions?

  • Low receptor affinity : Ap6A does not bind h-prune exopolyphosphatase (IC₅₀ >1 mM), requiring competitive binding assays with labeled nucleotides to confirm specificity .
  • Signal interference : Endogenous ATP/ADP pools may mask Ap6A effects, necessitating chemi-enzymatic depletion of background nucleotides .

Q. How can genetic models elucidate Ap6A metabolism and signaling?

  • CRISPR/Cas9 knockout cell lines (e.g., NUDT3-deficient HeLa cells) reveal Ap6A accumulation and downstream effects on purine metabolism .
  • FHIT tumor suppressor studies link Ap6A hydrolysis to apoptosis regulation, using bioinformatics meta-analyses and gene expression profiling .

Q. What advanced techniques validate Ap6A’s role in stress-responsive pathways?

  • Metabolomic profiling of chronic cigarette smoke exposure identified Ap6A as a transient plasma marker, analyzed via LC-MS/MS and multivariate statistics .
  • Subcellular fractionation in bovine adrenal medulla localized Ap6A to chromaffin granules, confirmed via immunogold electron microscopy .

Q. How do isoform-specific hydrolases influence experimental design?

  • ATP-forming hydrolases (e.g., EC 3.6.1.61) require ATP-depletion controls to avoid confounding results in energy metabolism studies.
  • Enzyme kinetics must account for pH and cofactor dependencies (e.g., Mg²⁺ for Ndx1 activity) .

Properties

CAS No.

56983-23-4

Molecular Formula

C20H30N10O25P6

Molecular Weight

996.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H30N10O25P6/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(49-19)1-47-56(35,36)51-58(39,40)53-60(43,44)55-61(45,46)54-59(41,42)52-57(37,38)48-2-8-12(32)14(34)20(50-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

PZCFFCOJNXGTIM-XPWFQUROSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Key on ui other cas no.

56983-23-4

physical_description

Solid

Synonyms

Ap(6)A
Ap6A
diadenosine 5',5''''-P1,P6-hexaphosphate
diadenosine hexaphosphate
P1,P6-di(adenosine-5')hexaphosphate

Origin of Product

United States

Retrosynthesis Analysis

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